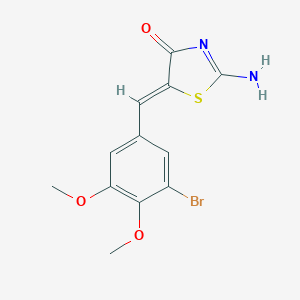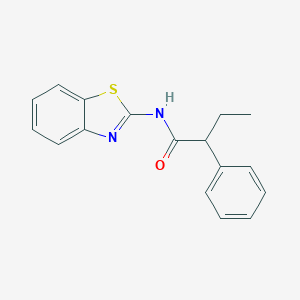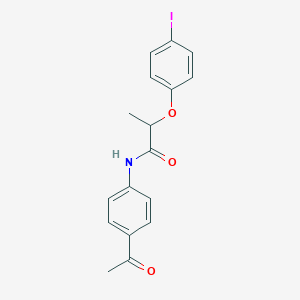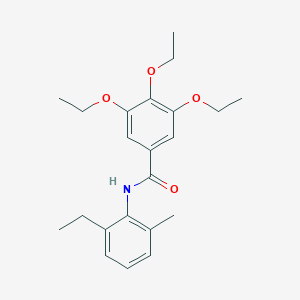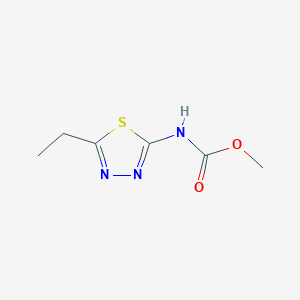
methyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of thiadiazole derivatives, which are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-ethyl-1,3,4-thiadiazol-2-ylcarbamate typically involves the reaction of ethyl hydrazinecarbodithioate with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of methyl 5-ethyl-1,3,4-thiadiazol-2-ylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
methyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions result in various substituted thiadiazole derivatives .
Scientific Research Applications
methyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-ethyl-1,3,4-thiadiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also exert its effects by binding to specific enzymes or receptors, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 5-(2-(m-Tolyloxy)ethyl)-1,3,4-thiadiazol-2-amine
Uniqueness
methyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity or different reactivity in chemical reactions .
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
methyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C6H9N3O2S/c1-3-4-8-9-5(12-4)7-6(10)11-2/h3H2,1-2H3,(H,7,9,10) |
InChI Key |
WONOAHAPXLECGW-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)OC |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330776.png)
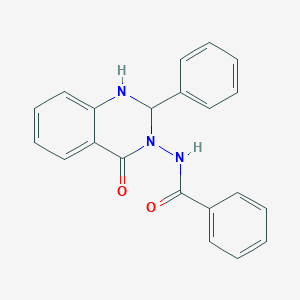
![4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B330778.png)
![METHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B330779.png)
![Methyl 2-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B330780.png)
![6-amino-4-(2-ethoxyphenyl)-3-phenyl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B330784.png)
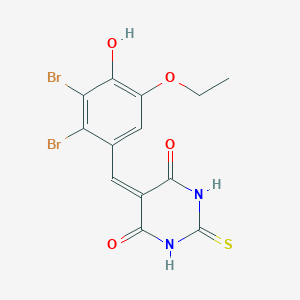
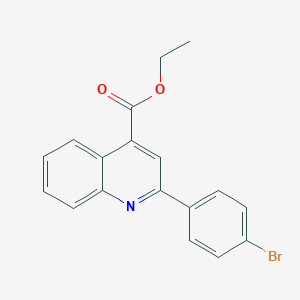
![Isopropyl 4-(aminocarbonyl)-5-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B330789.png)
